molecular formula C16H14N4O4S B4968148 N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide

N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide

Cat. No. B4968148
M. Wt: 358.4 g/mol
InChI Key: UYJGMHAFCIOAFX-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide, commonly known as Furasulfone, is a sulfonamide derivative that has been extensively studied for its various biological activities. Furasulfone has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of Furasulfone is not fully understood. However, it is believed to inhibit the biosynthesis of nucleic acids by interfering with the activity of dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway. Furasulfone has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Furasulfone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Furasulfone inhibits the growth of cancer cells and induces apoptosis. Furasulfone has also been found to inhibit the growth of bacterial and fungal strains by interfering with their folate biosynthesis pathway. Additionally, Furasulfone has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Furasulfone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Furasulfone also exhibits a broad spectrum of biological activities, making it a useful compound for studying various biological processes. However, Furasulfone has some limitations for lab experiments. It is a relatively expensive compound, and its mechanism of action is not fully understood.

Future Directions

Future research on Furasulfone could focus on several areas. One area of research could be the development of Furasulfone analogs with improved biological activities. Another area of research could be the elucidation of the mechanism of action of Furasulfone. Additionally, Furasulfone could be studied for its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections.
Conclusion:
In conclusion, Furasulfone is a sulfonamide derivative that exhibits antibacterial, antifungal, antiviral, and anticancer properties. The synthesis of Furasulfone involves the reaction of 2-(chloromethyl)furan with 2-aminopyrimidine-5-carboxamide in the presence of sodium hydride. Furasulfone inhibits the biosynthesis of nucleic acids by interfering with the activity of dihydropteroate synthase and topoisomerase II. Furasulfone has several advantages for lab experiments, including its stability and broad spectrum of biological activities. Future research on Furasulfone could focus on the development of analogs with improved biological activities, the elucidation of its mechanism of action, and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of Furasulfone involves the reaction of 2-(chloromethyl)furan with 2-aminopyrimidine-5-carboxamide in the presence of sodium hydride. The resulting intermediate is then reacted with phenylsulfonyl chloride to yield the final product. The synthesis of Furasulfone has been optimized to yield a high purity and yield of the compound.

Scientific Research Applications

Furasulfone has been extensively studied for its various biological activities. It has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Furasulfone has also been shown to have antifungal activity against various fungal strains. Additionally, Furasulfone has been found to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.

properties

IUPAC Name

2-(benzenesulfonamido)-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c21-15(17-11-13-5-4-8-24-13)12-9-18-16(19-10-12)20-25(22,23)14-6-2-1-3-7-14/h1-10H,11H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJGMHAFCIOAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonamido)-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide

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